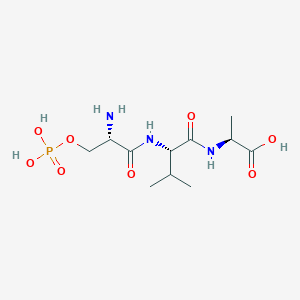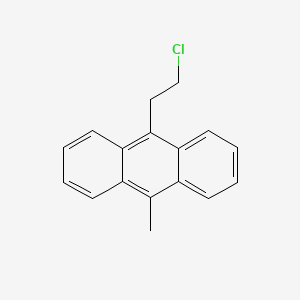
9-(2-Chloroethyl)-10-methylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Chloroethyl)-10-methylanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings in a linear arrangement This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the anthracene core
准备方法
The synthesis of 9-(2-Chloroethyl)-10-methylanthracene typically involves the alkylation of 10-methylanthracene with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
9-(2-Chloroethyl)-10-methylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted anthracene derivatives.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and products.
科学研究应用
9-(2-Chloroethyl)-10-methylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of organic semiconductors and materials for optoelectronic devices.
作用机制
The mechanism of action of 9-(2-Chloroethyl)-10-methylanthracene involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pathways involved may include the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
相似化合物的比较
9-(2-Chloroethyl)-10-methylanthracene can be compared with other similar compounds such as:
10-Methylanthracene: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
9-(2-Bromoethyl)-10-methylanthracene: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can influence its reactivity and applications.
9-(2-Chloroethyl)anthracene: Lacks the methyl group, which can affect its chemical properties and reactivity.
属性
CAS 编号 |
89889-43-0 |
|---|---|
分子式 |
C17H15Cl |
分子量 |
254.8 g/mol |
IUPAC 名称 |
9-(2-chloroethyl)-10-methylanthracene |
InChI |
InChI=1S/C17H15Cl/c1-12-13-6-2-4-8-15(13)17(10-11-18)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3 |
InChI 键 |
DFWVFOVIQIYUQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)
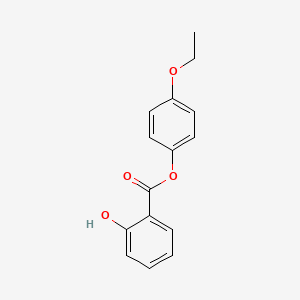
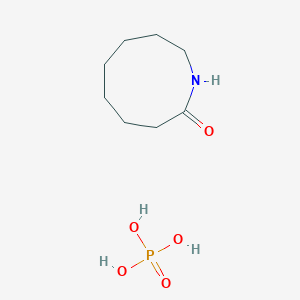
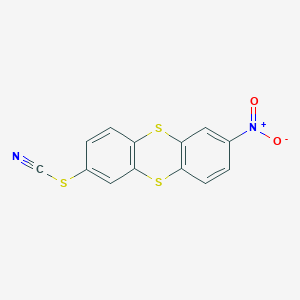
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
silanol](/img/structure/B14377668.png)
silane](/img/structure/B14377675.png)
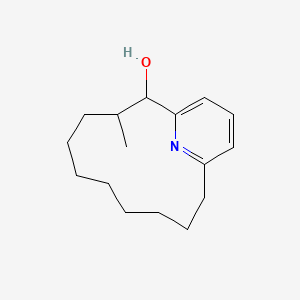

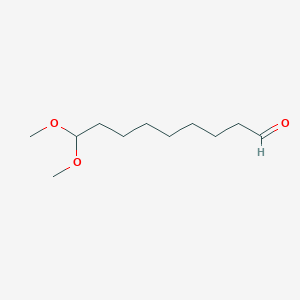
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
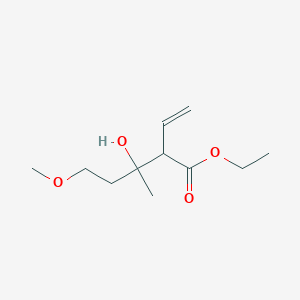
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
